molecular formula C14H17NO3 B7536768 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone

Cat. No. B7536768
M. Wt: 247.29 g/mol
InChI Key: KPKLJRHZMRDWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone, also known as BPAP, is a novel psychoactive compound that has been the subject of extensive scientific research in recent years. BPAP is a potent dopamine reuptake inhibitor and has shown promising results in the treatment of various neurological disorders.

Mechanism of Action

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone acts as a potent dopamine reuptake inhibitor and increases the release of dopamine in the brain. This leads to an increase in dopamine levels, which can improve mood, motivation, and movement in individuals with neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound increases dopamine release in the brain, which can improve mood, motivation, and movement. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a key protein involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone in lab experiments is its potent dopamine reuptake inhibition, which can lead to significant improvements in neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential for abuse and addiction.

Future Directions

There are several future directions for the research and development of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone. One potential direction is the development of new derivatives of this compound that have improved pharmacokinetic properties and reduced potential for abuse. Another potential direction is the investigation of this compound in the treatment of other neurological disorders such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, this compound is a novel psychoactive compound that has shown promising results in the treatment of various neurological disorders. This compound acts as a potent dopamine reuptake inhibitor and has been shown to increase dopamine release in the brain. This compound has a range of biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research and development of this compound, including the development of new derivatives and investigation in the treatment of other neurological disorders.

Synthesis Methods

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone involves the condensation of 3,4-methylenedioxyphenyl-2-propanone with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD). This compound has been shown to increase dopamine release in the brain, which is a key neurotransmitter involved in the regulation of mood, motivation, and movement.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-14(15-5-1-2-6-15)10-11-3-4-12-13(9-11)18-8-7-17-12/h3-4,9H,1-2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKLJRHZMRDWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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